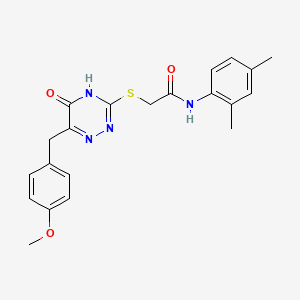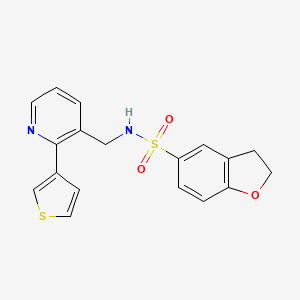
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound featuring a combination of heterocyclic structures, including thiophene, pyridine, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach includes:
-
Formation of the Pyridine-Thiophene Intermediate: : This step involves the coupling of 3-bromopyridine with thiophene-3-boronic acid using a Suzuki-Miyaura cross-coupling reaction. The reaction is catalyzed by palladium(0) complexes under mild conditions, typically in the presence of a base such as potassium carbonate in a solvent like toluene or ethanol .
-
Benzofuran Synthesis: : The benzofuran moiety can be synthesized via a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkylating agent. This step often requires acidic or basic conditions to facilitate the cyclization process .
-
Sulfonamide Formation: : The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the benzofuran derivative with sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and benzofuran moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can target the pyridine ring, converting it to piperidine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and pyridine rings. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Piperidine derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its heterocyclic components are known to interact with various biological targets, suggesting applications in developing anti-inflammatory, antimicrobial, and anticancer agents .
Medicine
In medicine, the compound’s sulfonamide group is of particular interest due to its presence in many therapeutic agents. Sulfonamides are known for their antibacterial properties, and this compound could be explored for similar applications .
Industry
Industrially, the compound can be used in the synthesis of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The heterocyclic rings can interact with DNA and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- N-((2-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- N-((2-(pyridin-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
Uniqueness
Compared to similar compounds, N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to the specific positioning of the thiophene and pyridine rings, which can lead to distinct electronic and steric properties. These differences can result in varied biological activities and chemical reactivity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-25(22,16-3-4-17-13(10-16)5-8-23-17)20-11-14-2-1-7-19-18(14)15-6-9-24-12-15/h1-4,6-7,9-10,12,20H,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAVHZHLVYTONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]-4'-one hydrochloride](/img/structure/B2672137.png)

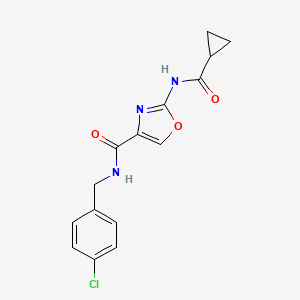
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE](/img/structure/B2672141.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2672142.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2672143.png)
![(4E)-2-methyl-6-oxo-4-{[(3,4,5-trimethoxyphenyl)amino]methylidene}-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2672146.png)
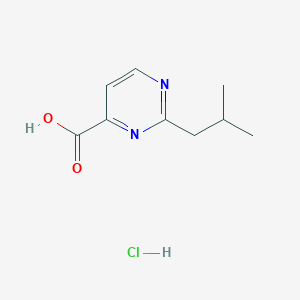
![1-[2-[1-Hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2672149.png)
![(Z)-8-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2672150.png)
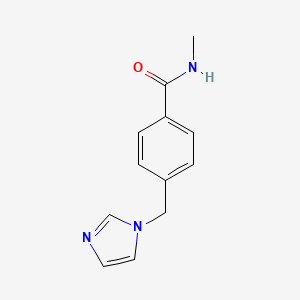
![N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2672157.png)
![3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2672159.png)
